5-chloro-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-3-(4-chlorophenyl)-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds It is characterized by the presence of a chlorinated phenyl group, a furylmethyl group, and a carboxamide group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-chlorophenyl)-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Coupling with Chlorophenyl Group: The chlorinated indole is coupled with a 4-chlorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Furylmethyl Group: The furylmethyl group is introduced via a nucleophilic substitution reaction, where a furylmethyl halide reacts with the indole derivative.
Formation of Carboxamide Group: Finally, the carboxamide group is formed by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the furylmethyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions on the phenyl and indole rings can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole core and furylmethyl group.
Reduction: Reduced derivatives of the carboxamide group.
Substitution: Substituted derivatives at the chlorinated positions.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-3-(4-chlorophenyl)-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-chlorophenyl)-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-(4-chlorophenyl)-1H-indole-2-carboxamide: Lacks the furylmethyl group, which may affect its biological activity and chemical properties.
3-(4-chlorophenyl)-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide: Lacks the chlorine atom on the indole ring, which may influence its reactivity and interactions with molecular targets.
5-chloro-3-(4-chlorophenyl)-N-methyl-1H-indole-2-carboxamide: Lacks the furylmethyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the furylmethyl group and the chlorinated phenyl group in 5-chloro-3-(4-chlorophenyl)-N-(2-furylmethyl)-1-methyl-1H-indole-2-carboxamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16Cl2N2O2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-25-18-9-8-15(23)11-17(18)19(13-4-6-14(22)7-5-13)20(25)21(26)24-12-16-3-2-10-27-16/h2-11H,12H2,1H3,(H,24,26) |
InChI Key |
HQWAVRLRXCUAIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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